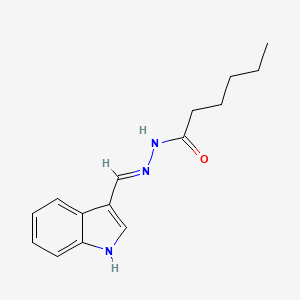

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide, also known as IND, is a synthetic compound that belongs to the family of hydrazides. It is a potent and selective inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.

Scientific Research Applications

Anticancer Properties

Indole derivatives exhibit promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. The indole ring system in “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” could serve as a scaffold for designing novel anticancer drugs .

Antimicrobial Activity

Indoles possess antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” derivatives may contribute to the development of new antimicrobial agents .

Neuroprotective Effects

Indole compounds have been explored for their neuroprotective potential. They may help prevent neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal apoptosis. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” could be a candidate for neuroprotection studies .

Anti-inflammatory Properties

Indole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers have investigated their role in mitigating inflammatory responses. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” might contribute to this field .

Fluorescent Probes and Imaging Agents

Indole-based compounds often possess fluorescence properties. Researchers have utilized them as fluorescent probes for biological imaging, drug delivery, and material science. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” derivatives could find applications in this area .

Organic Synthesis and Catalysts

Indoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic methodologies using indole derivatives. Additionally, they can act as catalysts in chemical transformations. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” may contribute to these synthetic and catalytic applications .

Mechanism of Action

Target of Action

The primary target of the compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide is the orphan nuclear receptor Nur77 . Nur77 plays a crucial role in the regulation of autophagy and liver fibrosis .

Mode of Action

(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide interacts with its target, Nur77, by directly binding to it . This interaction inhibits the expression of TGF-β1-induced α-SMA and COLA1 in a Nur77-dependent manner .

Biochemical Pathways

The compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide affects the mTORC1 signaling pathway . By inhibiting this pathway, the compound enhances autophagic flux, which is beneficial in the treatment of hepatic fibrosis .

Result of Action

The action of (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide results in significant reduction of CCl4-mediated hepatic inflammation response and extracellular matrix (ECM) production . This slows the progression of hepatic fibrosis .

properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMJOQGQLYFLE-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)

![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)

![7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2723226.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)

![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)